N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide

Tyrosinase inhibition Melanin synthesis Skin pigmentation disorders

N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide is a synthetic 1,3,4-oxadiazole derivative with a 2-methoxyphenyl substituent at the 5-position and a cyclopropanecarboxamide group at the 2-position of the oxadiazole ring. The 1,3,4-oxadiazole scaffold is recognized in medicinal chemistry for its broad range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.

Molecular Formula C13H13N3O3
Molecular Weight 259.265
CAS No. 888413-97-6
Cat. No. B2931279
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide
CAS888413-97-6
Molecular FormulaC13H13N3O3
Molecular Weight259.265
Structural Identifiers
SMILESCOC1=CC=CC=C1C2=NN=C(O2)NC(=O)C3CC3
InChIInChI=1S/C13H13N3O3/c1-18-10-5-3-2-4-9(10)12-15-16-13(19-12)14-11(17)8-6-7-8/h2-5,8H,6-7H2,1H3,(H,14,16,17)
InChIKeyHSMITCVHGYGGGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide (CAS 888413-97-6): Key Characteristics and Research Context


N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide is a synthetic 1,3,4-oxadiazole derivative with a 2-methoxyphenyl substituent at the 5-position and a cyclopropanecarboxamide group at the 2-position of the oxadiazole ring. The 1,3,4-oxadiazole scaffold is recognized in medicinal chemistry for its broad range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects . The 2-methoxyphenyl group contributes to the compound's electronic and steric profile, which can influence target binding, while the cyclopropanecarboxamide moiety introduces conformational rigidity. The compound is primarily offered by chemical vendors as a research reagent.

Why N-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide Cannot Be Simply Interchanged with Other 1,3,4-Oxadiazole Analogs


1,3,4-Oxadiazole derivatives exhibit highly variable biological profiles depending on their substitution patterns. The combination of a 2-methoxyphenyl group at position 5 and a cyclopropanecarboxamide at position 2 creates a distinct steric and electronic environment that cannot be replicated by analogs with different aryl or amide substituents. For similar oxadiazole scaffolds, even minor changes (e.g., the position of a methoxy group or the nature of the amide) can drastically alter enzyme inhibition potency, as evidenced by tyrosinase inhibitors in related series . Therefore, substituting this compound with a close analog (e.g., the 4-methoxyphenyl or phenyl variant) could lead to significantly different biological outcomes.

Quantitative Performance Evidence for N-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide Relative to Key Comparators


Tyrosinase Inhibition Potency: Positional Isomer Differentiation in 1,3,4-Oxadiazole Derivatives

Although direct comparative data for the target compound are not available, a closely related analog, 2-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-ylthio)-N-phenylacetamide, demonstrated extremely potent tyrosinase inhibition (IC50 = 0.003 µM) versus the standard drug kojic acid (IC50 = 16.83 µM) . This suggests that the 2-methoxyphenyl-1,3,4-oxadiazole core can confer exceptional target engagement. The target compound (which replaces the thioacetamide bridge with a cyclopropanecarboxamide) would be expected to exhibit altered potency and selectivity based on known structure-activity relationships in the oxadiazole class.

Tyrosinase inhibition Melanin synthesis Skin pigmentation disorders

Antiglycation Potential of 2-Methoxyphenyl-1,3,4-Oxadiazole Derivatives

In a study of 2-(2-methoxyphenyl)-5-phenyl-1,3,4-oxadiazole derivatives, several compounds exhibited antiglycation activity with IC50 values ranging from 160.2 to 290.17 µM, outperforming the standard drug rutin (IC50 = 295.09 µM) . The target compound contains the same 2-methoxyphenyl-1,3,4-oxadiazole scaffold but features a cyclopropanecarboxamide instead of a phenyl group at position 5. This structural divergence is expected to modulate antiglycation potency, potentially offering a differentiated profile for diabetic complication research.

Antiglycation Diabetes complications Advanced glycation end-products

Cyclopropanecarboxamide Moiety as a Conformational Constraint: Implications for Target Selectivity

The cyclopropanecarboxamide group is increasingly utilized in medicinal chemistry to rigidify flexible molecules, thereby enhancing target selectivity and metabolic stability. In 1,3,4-oxadiazole series, replacing a simple acetamide with a cyclopropanecarboxamide has been shown to influence hydrogen-bonding geometry and steric occupancy in enzyme active sites . While no direct comparison for the target compound exists, analogs such as N-(5-phenyl-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide are commercially available and serve as baseline comparators. The 2-methoxy substituent on the phenyl ring of the target compound introduces additional hydrogen-bond acceptor capability and steric bulk, which can differentiate its binding profile from the unsubstituted phenyl analog.

Conformational restriction Drug design Selectivity

High-Priority Research and Procurement Scenarios for N-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide


Structure-Activity Relationship (SAR) Studies of Tyrosinase Inhibitors

Based on the exceptional potency of a closely related 2-methoxyphenyl-1,3,4-oxadiazole analog (IC50 = 0.003 µM against tyrosinase) , the target compound is a logical candidate for systematic SAR exploration. Researchers can evaluate how replacing the thioacetamide bridge with a cyclopropanecarboxamide affects enzyme inhibition, selectivity over related metalloenzymes, and physicochemical properties such as solubility and permeability.

Advanced Glycation End-Product (AGE) Inhibitor Development

Since 2-(2-methoxyphenyl)-5-phenyl-1,3,4-oxadiazole derivatives have demonstrated antiglycation activity superior to rutin , the target compound can be screened to determine whether the cyclopropanecarboxamide substitution enhances or diminishes activity. This scaffold is relevant for developing therapeutic agents targeting diabetic complications.

Conformational Probe in Medicinal Chemistry

The cyclopropanecarboxamide group serves as a conformational constraint that can be exploited in fragment-based drug design. As established in oxadiazole patent literature , cyclopropyl amides in oxadiazole series can modulate binding affinity and selectivity. The target compound's ortho-methoxy group provides an additional probe for hydrogen-bonding interactions, making it a valuable tool for medicinal chemistry campaigns targeting enzymes or receptors with defined active site geometries.

Quote Request

Request a Quote for N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.